molecular formula C11H11N3O3S2 B089533 Acetylsulfathiazole CAS No. 127-76-4

Acetylsulfathiazole

Cat. No. B089533
CAS RN: 127-76-4
M. Wt: 297.4 g/mol
InChI Key: KXNXWINFSDKMHD-UHFFFAOYSA-N
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Description

Acetylsulfathiazole is a derivative of sulfathiazole, which is an organosulfur compound used as a short-acting sulfa drug . It was a common oral and topical antimicrobial until less toxic alternatives were discovered . The molecular formula of Acetylsulfathiazole is C11H11N3O3S2 .


Synthesis Analysis

The synthesis of sulfathiazole derivatives has been explored in research. One study synthesized new sulfathiazole derivatives by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole . The synthesized compounds were evaluated for their in vitro antibacterial activity .


Molecular Structure Analysis

Acetylsulfathiazole contains a total of 31 bonds; 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 3 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 sulfonamide (thio-/dithio-), and 1 .


Physical And Chemical Properties Analysis

Acetylsulfathiazole has a molecular weight of 301.38 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume are not available in the search results .

Scientific Research Applications

  • Kinetics of Excretion and Acetylation : The kinetics of excretion and acetylation of sulfathiazole, a closely related compound to Acetylsulfathiazole, were studied to understand the metabolic processes involved. This research is crucial for determining the safe and effective use of sulfathiazole and its derivatives, including Acetylsulfathiazole, in medical treatments (Nelson, 1961).

  • Excretion During Therapeutic Dosage : Another study by Nelson (1962) focused on the excretion rates of acetylated sulfonamides, like Acetylsulfathiazole, during therapeutic dosages. This research helps in understanding the drug's behavior in the body during treatment, providing insights for optimized dosing regimens (Nelson, 1962).

  • Inhibition of Drug Metabolism : A study explored how certain compounds, like p-aminosalicylate, can inhibit the metabolism of sulfonamides, potentially including Acetylsulfathiazole. This research is crucial for understanding drug-drug interactions and ensuring safe combination therapies (Cantilena et al., 2004).

  • Antituberculosis Activity : Research on new alkylsulfanyltriazoles, which may include derivatives of Acetylsulfathiazole, has shown considerable antituberculosis activity. This highlights the potential use of Acetylsulfathiazole in treating tuberculosis (Kaplancıklı et al., 2005).

  • Analgesic-Antiinflammatory Properties : A series of triazoles, related to Acetylsulfathiazole, demonstrated significant analgesic and anti-inflammatory activities. This indicates the potential of Acetylsulfathiazole in pain and inflammation management (Tozkoparan et al., 2007).

  • Metabolite Characterization in Swine : Research on the disposition of oral sulfathiazole in swine, including its acetylated form, aids in understanding how Acetylsulfathiazole and related compounds behave in biological systems, which is vital for developing veterinary applications (Aschbacher et al., 1995).

properties

IUPAC Name

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S2/c1-8(15)13-9-2-4-10(5-3-9)19(16,17)14-11-12-6-7-18-11/h2-7H,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNXWINFSDKMHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40891439
Record name N4-Acetylsulfathiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203044
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Acetylsulfathiazole

CAS RN

127-76-4
Record name Acetylsulfathiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylsulfathiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N4-Acetylsulfathiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(thiazol-2-ylsulphamoyl)acetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACETYLSULFATHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VVR2DO782
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
JF Sadusk Jr, FG Blake, A Seymour - The Yale Journal of Biology …, 1940 - ncbi.nlm.nih.gov
… While the low degree of acetylation of sulfathiazole is comparable to that of sulfanilamide, it must be borne in mind, however, that acetylsulfathiazole, unlike acetylsulfanilamide, is highly …
Number of citations: 45 www.ncbi.nlm.nih.gov
BE Nelson - Journal of Pharmaceutical Sciences, 1961 - Wiley Online Library
… This was that acetylsulfathiazole precipitated in the kidney due to a low urine flow rate. This … acetylsulfathiazole was in the body was less than that necessary to keep acetylsulfathiazole …
Number of citations: 11 onlinelibrary.wiley.com
AC CURTIS, SS SOBIN - Annals of Internal Medicine, 1941 - acpjournals.org
… The figures above are those of acetylsulfapyridine and below those of acetylsulfathiazole. … The solubility of acetylsulfathiazole is much more marked in alkaline than in acid solutions …
Number of citations: 12 www.acpjournals.org
PW Aschbacher, C Struble, VJ Feil - Journal of Agricultural and …, 1995 - ACS Publications
… NMR and FAB MS were lV4-acetylsulfathiazole from urine, kidney, liver, blood, and muscle; … apparent diconjugate from liver, a glucuronide of iV4-acetylsulfathiazole. Quantitation was …
Number of citations: 3 pubs.acs.org
TB Vree - Clinical Pharmacokinetics of Sulfonamides and Their …, 1987 - karger.com
… of its metabolite N4-acetylsulfathiazole is of the … -acetylsulfathiazole [493, 517, 531]. Under co-medication with probenecid the renal excretion of sulfathiazole and N4-acetylsulfathiazole …
Number of citations: 0 karger.com
E Nelson - Journal of Theoretical Biology, 1962 - Elsevier
… , excretion rate of acetylsulfathiazole in terms of sulfathiazole … of excretion rates of acetylsulfathiazole in between doses, … I shows that the rate of acetylsulfathiazole excretion …
Number of citations: 11 www.sciencedirect.com
DWA Bourne, LW Dittert, GD Koritz… - … of Pharmacokinetics and …, 1978 - Springer
… and therefore were not used as estimates for acetylsulfathiazole in plasma. Urine was analyzed for sulfathiazole and acetylsulfathiazole using thin-layer chromatography and the Bratton…
Number of citations: 21 link.springer.com
D Lehr, W Antopol - American Journal of Clinical Pathology, 1942 - academic.oup.com
… The shapes of acetylsulfapyridine and acetylsulfathiazole urinary crystals presented by these workers are in agreement with those outlined by the authors4. The present article includes …
Number of citations: 23 academic.oup.com
D Lehr - Annals of the New York Academy of Sciences, 1959 - Wiley Online Library
… In brief, the procedure entails the intraperitoneal injection of a single excessive dose of sodium acetylsulfathiazole (0.5 gm./kg.). Renal excretion of poorly soluble acetylsulfathiazole …
Number of citations: 67 nyaspubs.onlinelibrary.wiley.com
EL Prien, C Frondel - The Journal of Urology, 1941 - auajournals.org
… as a presumably typical acetylsulfathiazole crystal; it really is an … Imperfectly developed acetylsulfathiazole crystals, as the second … We have also seen acetylsulfathiazole crystals with a …
Number of citations: 25 www.auajournals.org

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